![molecular formula C15H22O3 B14180413 [2-(Heptan-2-yl)phenoxy]acetic acid CAS No. 850465-72-4](/img/structure/B14180413.png)
[2-(Heptan-2-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Heptan-2-yl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a heptan-2-yl substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Heptan-2-yl)phenoxy]acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the base to form the phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: [2-(Heptan-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various halogenated or nitrated phenoxyacetic acids.
Scientific Research Applications
Chemistry: In chemistry, [2-(Heptan-2-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or herbicidal properties, making it a candidate for further research in the development of new bioactive compounds.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may act as anti-inflammatory agents, analgesics, or other pharmacologically active compounds.
Industry: Industrially, this compound is used in the formulation of various products, including herbicides, pesticides, and plant growth regulators
Mechanism of Action
The mechanism of action of [2-(Heptan-2-yl)phenoxy]acetic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to a cascade of biochemical events. For example, as a herbicide, it may inhibit specific enzymes involved in plant growth, leading to the death of the target plant.
Comparison with Similar Compounds
Phenoxyacetic acid: A simpler analog without the heptan-2-yl substituent.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.
Uniqueness: [2-(Heptan-2-yl)phenoxy]acetic acid is unique due to the presence of the heptan-2-yl group, which may impart specific chemical and biological properties not found in simpler analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
850465-72-4 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-(2-heptan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-8-12(2)13-9-6-7-10-14(13)18-11-15(16)17/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,16,17) |
InChI Key |
DDJMQUBIFAEILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC=CC=C1OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)

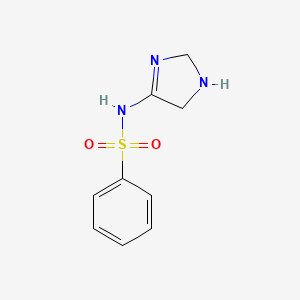
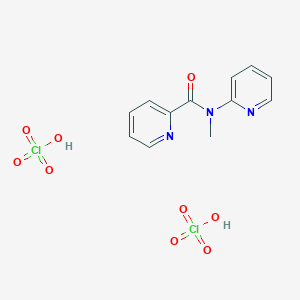
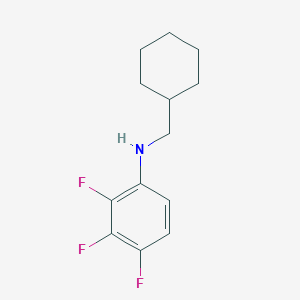
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
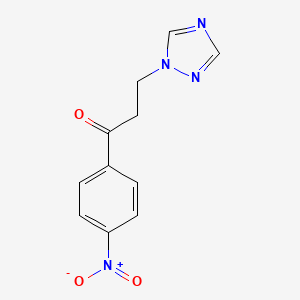
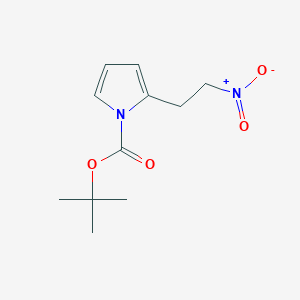

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
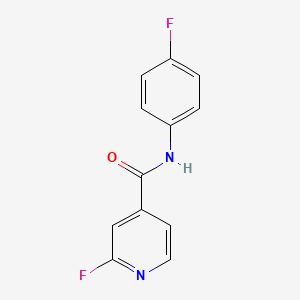
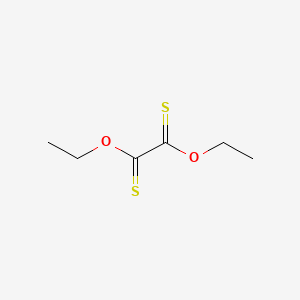
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
